5-Pentyldihydrofuran-2(3H)-one-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyldihydrofuran-2(3H)-one-d4 typically involves the deuteration of 5-Pentyldihydrofuran-2(3H)-one. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Pentyldihydrofuran-2(3H)-one-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
5-Pentyldihydrofuran-2(3H)-one-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 5-Pentyldihydrofuran-2(3H)-one-d4 involves its interaction with specific molecular targets and pathways. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in various biochemical reactions. The deuterium atoms in the molecule can influence reaction kinetics and provide insights into reaction mechanisms through isotopic labeling studies .
Comparison with Similar Compounds
Similar Compounds
γ-Nonalactone: A structurally similar lactone with a different alkyl chain length.
γ-Butyrolactone: A smaller lactone with similar chemical properties.
δ-Valerolactone: Another lactone with a different ring size.
Uniqueness
5-Pentyldihydrofuran-2(3H)-one-d4 is unique due to its deuterium labeling, which makes it valuable for isotopic studies and tracing experiments. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in research applications .
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5-(4,4,5,5-tetradeuteriopentyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/i1D2,2D2 |
InChI Key |
OALYTRUKMRCXNH-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])CCCC1CCC(=O)O1 |
Canonical SMILES |
CCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
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